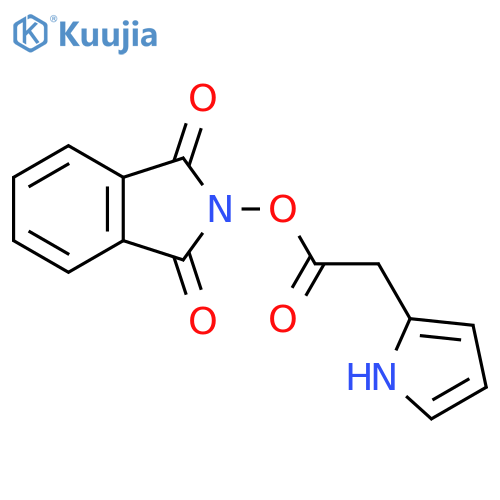

Cas no 2248345-54-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate 化学的及び物理的性質

名前と識別子

-

- EN300-6513444

- 2248345-54-0

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate

-

- インチ: 1S/C14H10N2O4/c17-12(8-9-4-3-7-15-9)20-16-13(18)10-5-1-2-6-11(10)14(16)19/h1-7,15H,8H2

- InChIKey: JXJAAKYBNUNKTK-UHFFFAOYSA-N

- ほほえんだ: O(C(CC1=CC=CN1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 270.06405680g/mol

- どういたいしつりょう: 270.06405680g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6513444-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 0.25g |

$393.0 | 2025-03-14 | |

| Enamine | EN300-6513444-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 0.05g |

$359.0 | 2025-03-14 | |

| Enamine | EN300-6513444-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 0.5g |

$410.0 | 2025-03-14 | |

| Enamine | EN300-6513444-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 2.5g |

$838.0 | 2025-03-14 | |

| Enamine | EN300-6513444-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 10.0g |

$1839.0 | 2025-03-14 | |

| Enamine | EN300-6513444-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 1.0g |

$428.0 | 2025-03-14 | |

| Enamine | EN300-6513444-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 0.1g |

$376.0 | 2025-03-14 | |

| Enamine | EN300-6513444-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate |

2248345-54-0 | 95.0% | 5.0g |

$1240.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate 関連文献

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetateに関する追加情報

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate (CAS: 2248345-54-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate (CAS: 2248345-54-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and pyrrole moieties, exhibits promising biological activities, particularly in the context of drug discovery and development. Recent studies have focused on its synthesis, mechanistic pathways, and potential therapeutic applications, making it a compound of considerable interest to researchers.

One of the key areas of investigation has been the synthesis and optimization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. This advancement is critical for scaling up production for preclinical and clinical studies. The researchers employed a combination of solid-phase synthesis and microwave-assisted reactions, which not only enhanced efficiency but also minimized the formation of byproducts.

In addition to synthetic improvements, the biological activity of this compound has been a focal point of recent research. Preliminary in vitro studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits strong inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This suggests its potential utility in developing new anti-inflammatory agents with fewer side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).

Further exploration into the mechanistic underpinnings of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate has revealed its interaction with multiple molecular targets. A recent proteomics study highlighted its ability to modulate the activity of key signaling proteins in cancer cells, particularly those involved in apoptosis and cell cycle regulation. These findings, published in Molecular Cancer Therapeutics (2024), underscore the compound's potential as a multi-targeted agent in oncology, warranting further investigation in animal models and clinical trials.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. A 2023 review in Expert Opinion on Drug Discovery emphasized the importance of structural modifications to enhance the pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate (CAS: 2248345-54-0) represents a promising candidate for further drug development, with applications spanning anti-inflammatory and anticancer therapies. Continued research into its synthesis, mechanism of action, and delivery systems will be crucial for realizing its full therapeutic potential. The compound's unique chemical structure and multifaceted biological activities position it as a valuable asset in the ongoing quest for novel and effective pharmaceutical agents.

2248345-54-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate) 関連製品

- 885523-38-6(Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate)

- 1549291-38-4(1-[(4-cyanophenyl)methyl]-3-methylurea)

- 1391205-82-5(2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol)

- 51264-80-3(2-(2-Ethoxy-4-formylphenoxy)propanoic acid)

- 1691117-12-0(METHYL 2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ACETATE)

- 139420-55-6(2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone)

- 2138521-01-2(7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine)

- 1346746-53-9(2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine)

- 1366572-43-1((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid)

- 2680733-68-8(benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate)